molecular formula C16H10FNO B3335346 (2-Fluorophenyl)(quinolin-3-yl)methanone CAS No. 1187165-99-6

(2-Fluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B3335346
CAS No.: 1187165-99-6
M. Wt: 251.25 g/mol
InChI Key: YZNKLTDCCZSMAW-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(quinolin-3-yl)methanone is a compound that features a quinoline ring system substituted with a 2-fluorophenyl group. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Fluorobenzoyl)quinoline, a member of the quinolone family, are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

3-(2-Fluorobenzoyl)quinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and topoisomerase IV, thereby blocking bacterial DNA replication and leading to cell death .

Biochemical Pathways

The action of 3-(2-Fluorobenzoyl)quinoline affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process necessary for DNA replication . This disruption can lead to cell death, effectively stopping the proliferation of bacteria .

Pharmacokinetics

They have moderate to long elimination half-lives and volumes of distribution >1.5 L/kg . The elimination pattern varies between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The molecular effect of 3-(2-Fluorobenzoyl)quinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective killing of bacteria, making 3-(2-Fluorobenzoyl)quinoline a potent antibacterial agent .

Action Environment

The action, efficacy, and stability of 3-(2-Fluorobenzoyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the fluorescence and thus the detection of quinolines . Additionally, the Suzuki–Miyaura coupling reaction, often used in the synthesis of quinolines, is influenced by the choice of boron reagents, which can be affected by environmental factors . .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(quinolin-3-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Fluorophenyl)(quinolin-3-yl)methanone include:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s biological activity and stability. Fluorinated quinolines are known to exhibit improved pharmacokinetic properties and increased potency compared to their non-fluorinated counterparts .

Properties

IUPAC Name

(2-fluorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNKLTDCCZSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284419
Record name (2-Fluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-99-6
Record name (2-Fluorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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